molecular formula C11H19NO5 B3137775 (2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 441044-12-8

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Cat. No.: B3137775
CAS No.: 441044-12-8
M. Wt: 245.27 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-N
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Description

The compound (2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a stereospecific piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . This compound is primarily used in pharmaceutical and biochemical research, particularly in peptide synthesis and as a chiral building block. Its stereochemistry (2S,4S) is critical for its interactions with biological targets, such as enzymes or receptors, where spatial arrangement dictates activity .

Properties

IUPAC Name

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZZUFIDGXTDA-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441044-12-8
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441044-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a compound belonging to the class of piperidine derivatives. Its unique structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4

This compound features a piperidine ring substituted with a hydroxy group and an ester functional group, which are critical for its biological activity.

NMDA Receptor Antagonism

Research indicates that compounds related to piperidine derivatives can act as antagonists at N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurodegenerative diseases. For instance, studies have shown that certain piperidine derivatives exhibit significant NMDA receptor antagonism, which could be beneficial in treating conditions such as Alzheimer's disease and epilepsy .

Table 1: NMDA Antagonist Activity of Piperidine Derivatives

Compound NameIC50 (nM)Minimum Effective Dose (mg/kg)
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid9510
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid12040

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. The compound's ability to inhibit excitotoxicity associated with excessive NMDA receptor activation suggests that it may help mitigate neuronal damage during ischemic events .

Selectivity for Receptor Subtypes

Recent findings indicate that modifications in the piperidine structure can lead to selective modulation of receptor subtypes. For example, certain derivatives have shown selectivity for α4β2 nicotinic acetylcholine receptors over α3β4 subtypes, highlighting the importance of structural variations in determining biological activity .

Case Study 1: Neurodegenerative Disorders

In a study examining the effects of various piperidine derivatives on neurodegenerative disorders, this compound was tested for its ability to protect against NMDA-induced neuronal death in vitro. The results demonstrated a significant reduction in cell death at concentrations correlating with NMDA receptor antagonism.

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays in mice treated with the compound revealed improvements in memory retention tasks when compared to control groups. This suggests potential cognitive-enhancing effects linked to NMDA receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to five analogs (Table 1), highlighting differences in stereochemistry, protective groups, core rings, and substituents.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Protecting Group Substituents Molecular Weight (g/mol) pKa (Predicted) Storage Conditions
Target: (2S,4S)-4-Hydroxy-1-[(Boc)]piperidine-2-carboxylic acid Piperidine Boc 4-OH, 2-COOH ~245* 3.83 ± 0.40 2–8°C
(2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid Piperidine Cbz 4-OH, 2-COOH 279.29 3.83 ± 0.40 2–8°C
(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid Piperidine Fmoc 4-OH, 2-COOH 367.40 N/A Not specified
(2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid Pyrrolidine Boc 4-Ph, 2-COOH 291.34 N/A Not specified
2-[(2S)-1-(Boc)piperidin-2-yl]acetic acid Piperidine Boc 2-acetic acid 243.15 N/A Not specified

*Calculated based on structural similarity to and .

Detailed Analysis of Analogous Compounds

Stereochemical Isomers: Piperidine Derivatives
  • (2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid ():
    This analog differs from the target compound in stereochemistry (4R vs. 4S) and protective group (Cbz vs. Boc). The Cbz group introduces a benzyl moiety, increasing hydrophobicity compared to the tert-butyl group in Boc. Both share a predicted pKa of 3.83, suggesting similar acid dissociation behavior .

  • (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid ():
    The Fmoc group (fluorenylmethyloxycarbonyl) provides UV-sensitive protection, contrasting with the acid-labile Boc group. The (2R,4S) stereochemistry may reduce compatibility with enzymes preferring the (2S,4S) configuration .

Core Ring Modifications: Pyrrolidine vs. Piperidine
  • (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid (): Replacing piperidine with pyrrolidine introduces a 5-membered ring, increasing ring strain and altering conformational flexibility.
Functional Group Derivatives
  • 2-[(2S)-1-(Boc)piperidin-2-yl]acetic acid (): Substituting the carboxylic acid at C2 with an acetic acid side chain reduces hydrogen-bonding capacity and acidity. This modification may affect binding to metal ions or polar residues in biological targets .

Q & A

Advanced Research Question

  • Molecular Docking : Use Schrödinger Glide to model binding to the active site of γ-secretase. Key interactions include hydrogen bonding between the 4-hydroxy group and Asp385 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine ring in hydrophobic pockets .

How does stereochemistry impact the compound’s physicochemical properties and solubility?

Basic Research Question
The cis-(2S,4S) configuration enhances solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for trans-isomers) due to intramolecular hydrogen bonding between the 4-hydroxy and carboxylic acid groups. Solubility can be improved via:

  • Salt Formation : React with sodium bicarbonate to generate the carboxylate salt (aqueous solubility: 25 mg/mL vs. 5 mg/mL for free acid) .

What are the best practices for characterizing degradation products under stress conditions?

Advanced Research Question
Forced degradation studies (ICH Q1A guidelines):

  • Oxidative Stress : 3% H₂O₂, 40°C, 24h → LC-MS identifies a 4-keto derivative (m/z 285.1) .
  • Photolysis : UV light (254 nm, 48h) → NMR confirms cleavage of the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

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